LogP Improvement Over 3-Amino-N-methylbenzamide
3-(Aminomethyl)-N-methylbenzamide exhibits a computed LogP of 1.60, which is 1.4–1.5 log units higher than that of 3-amino-N-methylbenzamide (LogP 0.11–0.22) [1][2]. This increase arises from substituting the ring-attached amino group with an aminomethyl moiety, which significantly enhances lipophilicity without introducing a chiral center.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5961 |
| Comparator Or Baseline | 3-amino-N-methylbenzamide; LogP = 0.11 (Chemsrc) to 0.22 (Chembase) |
| Quantified Difference | ΔLogP ≈ +1.4 to +1.5 |
| Conditions | Computed LogP values from independent chemical databases (Molbase, Chemsrc, Chembase) |
Why This Matters
A LogP increase of this magnitude translates to substantially improved passive membrane permeability, making the compound a superior starting point for intracellular and CNS-targeted projects where the more polar analog would likely fail.
- [1] 3-(aminomethyl)-N-methylbenzamide. Molbase. CAS 515131-51-8. https://qiye.molbase.cn/d17603/525598 View Source
- [2] 3-amino-N-methylbenzamide. Chembase. CAS 25900-61-2. http://www.chembase.cn/molecule-23383.html View Source
